molecular formula C20H23FN2O5 B2558787 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 886900-67-0

5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2558787
CAS No.: 886900-67-0
M. Wt: 390.411
InChI Key: MNSRMCQLJPZLIT-UHFFFAOYSA-N
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Description

5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound with a unique structure that includes a dioxolane ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxolane ring: This can be achieved through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the piperazine moiety: This can be synthesized through the reaction of a diamine with a suitable alkylating agent.

    Coupling of the intermediates: The final step involves coupling the synthesized intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the materials science industry, the compound can be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one: Similar structure but with a chlorine atom instead of fluorine.

    5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

5-(1,3-dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c21-15-1-3-16(4-2-15)23-7-5-22(6-8-23)12-17-11-18(24)19(13-27-17)28-14-20-25-9-10-26-20/h1-4,11,13,20H,5-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSRMCQLJPZLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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